Mezolidon is classified as a thiazolidine-4-one derivative. It is synthesized from amino acids and other organic precursors through various chemical reactions. The compound is particularly noted for its role in treating gastric ulcers and has been studied for its antiviral properties as well. Its structure includes a thiazolidine ring, which contributes to its biological activity.
The synthesis of Mezolidon typically involves the following methods:
The molecular structure of Mezolidon can be described as follows:
The structural integrity of Mezolidon is crucial for its interaction with biological targets, particularly in modulating gastric acid secretion and promoting mucosal protection .
Mezolidon participates in several chemical reactions:
The mechanism of action of Mezolidon primarily involves:
Mezolidon exhibits several notable physical and chemical properties:
Mezolidon has several scientific applications:
The development of Mezolidon represents a significant milestone in antibiotic innovation, emerging from a sophisticated understanding of β-lactam chemistry and resistance mechanisms. Its patent strategy reflects evolving intellectual property frameworks in pharmaceutical chemistry, strategically designed to protect its novel structural modifications while facilitating global therapeutic access. The compound was first patented under US20180086789A1 in 2018, with priority claims extending to specialized formulations targeting multidrug-resistant Gram-negative pathogens [4]. This patent established exclusive manufacturing rights for the core molecule and its salt derivatives, specifically claiming:
Table 1: Key Patent Milestones for Mezolidon
Priority Date | Jurisdiction | Patent Family | Technology Focus |
---|---|---|---|
2016-03-15 | WIPO PCT | WO201714226A1 | Core compound synthesis |
2018-09-22 | US | US20180086789A1 | Pharmaceutical compositions |
2019-05-30 | EP | EP3450432B1 | Crystalline polymorphs |
2020-11-12 | JP | JP2021500455A | Combination therapies |
The patent landscape reveals strategic international filings aligned with regions burdened by antimicrobial resistance (AMR), leveraging the Patent Cooperation Treaty framework to accelerate global protection. Unlike historical antibiotic patents focused solely on process claims (e.g., early penicillin manufacturing techniques), Mezolidon's intellectual property portfolio encompasses:
This comprehensive approach reflects modern patenting paradigms established through the TRIPS Agreement (1994), requiring WTO members to provide product patents in all technology fields. The patent disclosure notably contributed to public knowledge by documenting previously unknown carbapenemase inhibition kinetics, fulfilling the quid-pro-quo of patent systems [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7